
p-Methyl-alpha-undecylbenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methyl-alpha-undecylbenzylamine hydrochloride: is a chemical compound with the molecular formula C19H34ClN and a molecular weight of 311.93296 g/mol . It is a hydrochloride salt form of p-methyl-alpha-undecylbenzylamine, which is characterized by the presence of a benzylamine group substituted with a methyl group at the para position and an undecyl chain at the alpha position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-methyl-alpha-undecylbenzylamine hydrochloride typically involves the alkylation of p-methylbenzylamine with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Methyl-alpha-undecylbenzylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or nitriles.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Amine oxides, nitriles.
Reduction: Primary or secondary amines.
Substitution: Corresponding substituted amines or other derivatives.
Applications De Recherche Scientifique
Chemistry: p-Methyl-alpha-undecylbenzylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is utilized as a reagent for studying enzyme interactions and as a substrate in biochemical assays. It is also employed in the development of novel bioactive molecules.
Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, surfactants, and as an additive in various chemical processes.
Mécanisme D'action
The mechanism of action of p-methyl-alpha-undecylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- p-Methyl-alpha-decylbenzylamine hydrochloride
- p-Methyl-alpha-dodecylbenzylamine hydrochloride
- p-Methyl-alpha-octylbenzylamine hydrochloride
Comparison: Compared to its analogs, p-methyl-alpha-undecylbenzylamine hydrochloride has a unique undecyl chain length, which can influence its physicochemical properties and biological activity. The length of the alkyl chain affects the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it distinct from its shorter or longer chain counterparts.
Propriétés
Numéro CAS |
84803-58-7 |
|---|---|
Formule moléculaire |
C19H33ClN- |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
1-(4-methylphenyl)dodecan-1-amine;chloride |
InChI |
InChI=1S/C19H33N.ClH/c1-3-4-5-6-7-8-9-10-11-12-19(20)18-15-13-17(2)14-16-18;/h13-16,19H,3-12,20H2,1-2H3;1H/p-1 |
Clé InChI |
IMWYTJXLRVILSZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


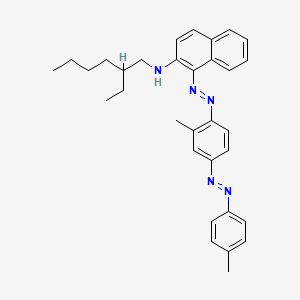
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
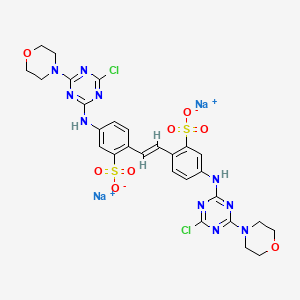

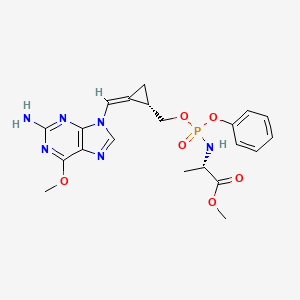
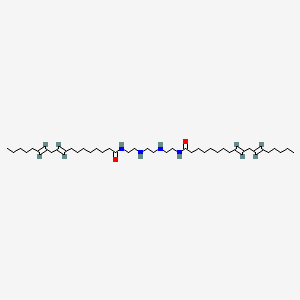

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
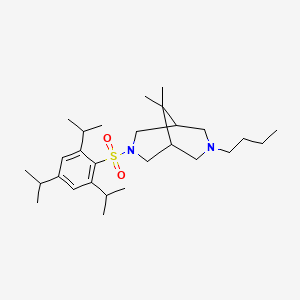

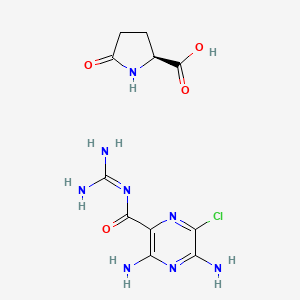
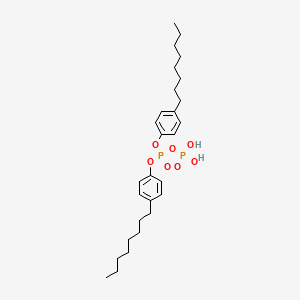
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)

